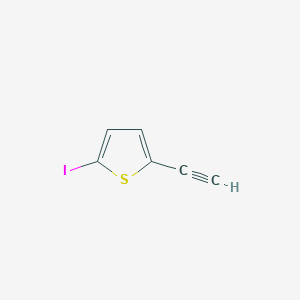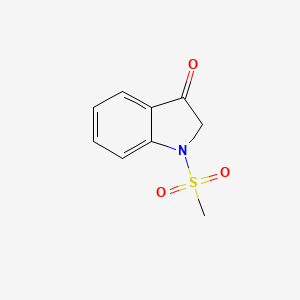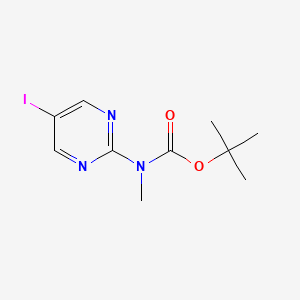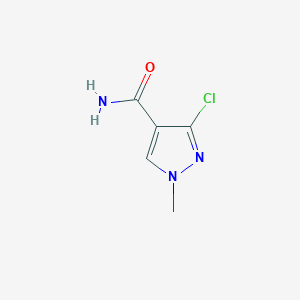
1-(6-Bromocinnolin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromocinnolin-3-yl)ethanone is a chemical compound with the molecular formula C11H8BrNO It is a derivative of cinnoline, a heterocyclic aromatic organic compound The presence of a bromine atom at the 6th position and an ethanone group at the 1st position of the cinnoline ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromocinnolin-3-yl)ethanone typically involves the bromination of cinnoline derivatives. One common method is the bromination of 3-cinnolinyl ethanone using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is monitored using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromocinnolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Bromocinnolin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Bromocinnolin-3-yl)ethanone involves its interaction with various molecular targets. The bromine atom and ethanone group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can affect biological pathways and enzyme activities, making it a useful compound in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(6-Bromoquinolin-3-yl)ethanone: Similar structure but with a quinoline ring instead of a cinnoline ring.
1-(6-Bromopyridin-3-yl)ethanone: Contains a pyridine ring.
1-(6-Bromo-2-chloroquinolin-3-yl)ethanone: Contains additional chlorine substitution.
Uniqueness
1-(6-Bromocinnolin-3-yl)ethanone is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
1-(6-bromocinnolin-3-yl)ethanone |
InChI |
InChI=1S/C10H7BrN2O/c1-6(14)10-5-7-4-8(11)2-3-9(7)12-13-10/h2-5H,1H3 |
InChI Key |
IEFQZHMEAIOLFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN=C2C=CC(=CC2=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Bromo-3-methylthieno[2,3-b]pyridine](/img/structure/B12961723.png)

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12961751.png)
![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)



![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)


